Praseodymium(III) nitrate hexahydrate

Catalog No.
S751218
CAS No.
15878-77-0
M.F
H3NO4Pr
M. Wt
221.936 g/mol
Availability
In Stock
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Praseodymium(III) nitrate hexahydrate

CAS Number

15878-77-0

Product Name

Praseodymium(III) nitrate hexahydrate

IUPAC Name

nitric acid;praseodymium;hydrate

Molecular Formula

H3NO4Pr

Molecular Weight

221.936 g/mol

InChI

InChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2;

InChI Key

BSADMQVUNMHWFU-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3]

Canonical SMILES

[N+](=O)(O)[O-].O.[Pr]

Dopant in Dye-Sensitized Solar Cells:

Researchers have investigated praseodymium(III) nitrate hexahydrate as a dopant for dye-sensitized solar cells. Doping involves introducing small amounts of foreign atoms into a material to modify its properties. In this case, praseodymium(III) ions are incorporated into the photoanode material, which is responsible for light absorption in the solar cell. Studies suggest that praseodymium(III) doping can enhance the power conversion efficiency of these solar cells by narrowing the band gap of the photoanode material. This allows the material to absorb a wider range of sunlight, potentially leading to increased electricity generation. Source: Sigma-Aldrich product page:

Precursor for Material Synthesis:

Praseodymium(III) nitrate hexahydrate serves as a precursor for the synthesis of various praseodymium-based materials. These materials find applications in diverse research fields, including:

  • Catalysis: Praseodymium-based catalysts are explored for various chemical reactions, such as cracking of petroleum fractions and production of fine chemicals. Source: National Center for Biotechnology Information PubChem database
  • Ceramics: Praseodymium oxides are used in the development of functional ceramics with unique electrical, magnetic, and optical properties. These ceramics have potential applications in solid-state electrolytes, fuel cells, and gas sensors. Source: American Chemical Society - Industrial & Engineering Chemistry Research journal:
  • Metal-Organic Frameworks (MOFs): Praseodymium-based MOFs are a class of porous materials with potential applications in gas storage, separation, and catalysis. Source: Royal Society of Chemistry journal Chemical Communications

Other Research Applications:

Praseodymium(III) nitrate hexahydrate is also used in other areas of scientific research, such as:

  • Development of luminescent materials: These materials have potential applications in lighting, displays, and bioimaging. Source: National Center for Biotechnology Information PubChem database
  • Study of lanthanide chemistry: Praseodymium(III) is a member of the lanthanide group of elements, which exhibit unique electronic and magnetic properties. Researchers use praseodymium(III) nitrate hexahydrate to study these properties and their potential applications in various fields. Source: American Chemical Society journal Inorganic Chemistry

Praseodymium(III) nitrate hexahydrate is a rare earth compound with the chemical formula Pr(NO₃)₃·6H₂O. It appears as a green crystalline solid and has a molecular weight of 435.01 g/mol. This compound is notable for its solubility in water, making it useful in various applications involving aqueous solutions. The compound is classified under the category of nitrates and is known for its oxidizing properties, which can intensify fire when exposed to combustible materials .

, particularly those involving the formation of other praseodymium compounds. One notable reaction is its thermal decomposition, which can yield praseodymium oxide and nitrogen oxides upon heating:

2Pr NO3 36H2O2Pr2O3+6H2O+6NO22\text{Pr NO}_3\text{ }_3\cdot 6\text{H}_2\text{O}\rightarrow 2\text{Pr}_2\text{O}_3+6\text{H}_2\text{O}+6\text{NO}_2

In addition, praseodymium(III) nitrate can engage in complexation reactions with various ligands, forming coordination compounds that exhibit unique optical and electronic properties .

Praseodymium(III) nitrate hexahydrate can be synthesized through several methods:

  • Reaction of Praseodymium Oxide with Nitric Acid: Praseodymium oxide (Pr₂O₃) reacts with concentrated nitric acid (HNO₃) to form praseodymium(III) nitrate.
    Pr2O3+6HNO32Pr NO3 3+3H2O\text{Pr}_2\text{O}_3+6\text{HNO}_3\rightarrow 2\text{Pr NO}_3\text{ }_3+3\text{H}_2\text{O}
  • Solvothermal Synthesis: This method involves dissolving praseodymium salts in a solvent under elevated temperature and pressure conditions, leading to the formation of praseodymium(III) nitrate hexahydrate .

Praseodymium(III) nitrate hexahydrate has diverse applications across various fields:

  • Optical Glasses: It is used in the production of optical glasses that require specific refractive indices.
  • Photo-optical Materials: The compound serves as a dopant in photo-optical materials, enhancing their properties.
  • Electrical Components: It finds use in manufacturing electrical components due to its conductive properties.
  • Catalysts: Praseodymium(III) nitrate hexahydrate acts as a catalyst in several

Research on the interaction of praseodymium(III) nitrate hexahydrate with other substances has highlighted its role in complexation reactions. Notably, studies have shown that it can form complexes with organophosphorus reagents when dissolved in supercritical carbon dioxide, leading to unique properties that may be exploited in various chemical processes .

Several compounds share similarities with praseodymium(III) nitrate hexahydrate. Here are a few notable examples:

Compound NameChemical FormulaUnique Characteristics
Neodymium(III) nitrate hexahydrateNd(NO₃)₃·6H₂OSimilar structure; used in laser applications
Cerium(III) nitrate hexahydrateCe(NO₃)₃·6H₂OExhibits strong catalytic properties
Lanthanum(III) nitrate hexahydrateLa(NO₃)₃·6H₂OUsed extensively in ceramics and glass manufacturing

Praseodymium(III) nitrate hexahydrate stands out due to its specific optical properties and applications in electronics, which may not be as pronounced in the other compounds listed above. Its unique ability to form stable complexes also differentiates it from similar nitrates .

Hydrothermal and Solvothermal Synthesis

Hydrothermal Growth of Praseodymium Borate-Nitrate Structures

Hydrothermal methods enable the controlled crystallization of complex praseodymium borate-nitrate compounds. For instance, the hydrothermal synthesis of Pr[B₅O₈(OH)]NO₃·2H₂O involves reacting praseodymium nitrate with borate precursors under high-pressure aqueous conditions. This process yields a monoclinic crystal structure (space group P2₁/n) characterized by a two-dimensional borate-oxygen layered framework. The praseodymium ions occupy interlayer sites, while nitrate anions and water molecules fill the remaining interstitial spaces. This methodology is advantageous for producing novel hybrid materials with tailored optical or catalytic properties.

Table 1: Crystallographic Parameters of Pr[B₅O₈(OH)]NO₃·2H₂O

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
Lattice parametersa = 6.4619(5) Å, b = 15.4518(13) Å, c = 10.5754(8) Å
Anglesβ = 90.357(2)°

Solvothermal Approaches for Doped Lanthanide Oxysulfides

Solvothermal synthesis leverages Pr(NO₃)₃·6H₂O as a precursor in the formation of doped lanthanide oxysulfides (e.g., Ln₂SO₂). In this method, praseodymium nitrate is combined with sulfur-containing reagents (e.g., dithiocarbamates) in polar aprotic solvents like ethylene glycol or diethylene glycol (DEG). The reaction proceeds at moderate temperatures (140–180°C), enabling the homogeneous distribution of praseodymium ions within the oxysulfide lattice. This technique is particularly effective for preparing high-entropy oxysulfides, where multiple lanthanides (e.g., Pr, Nd, Gd, Dy, Er) are co-doped to enhance structural stability and optical properties.

Key Advantages of Solvothermal Synthesis:

  • Uniform particle size and morphology.
  • Precise control over dopant concentration.
  • Compatibility with scalable production.

Polyol-Mediated Synthesis

Diethylene Glycol (DEG)-Assisted Praseodymium Oxide Nanoparticle Formation

The polyol process utilizes DEG as both a solvent and reducing agent to synthesize praseodymium oxide (Pr₆O₁₁) nanoparticles. Pr(NO₃)₃·6H₂O is dissolved in DEG, followed by the addition of sodium hydroxide (NaOH) to induce hydroxide precipitation. Subsequent calcination at 600°C converts the hydroxide precursor into cubic-phase Pr₆O₁₁ nanoparticles (~10 nm in size). This method ensures high surface area (8.75 m²/g) and dispersibility in aqueous media, critical for catalytic or electrochemical applications.

Morphological Control via Sodium Hydroxide Addition

The NaOH concentration critically influences nanoparticle morphology. Lower NaOH concentrations yield smaller crystallites (7.2 nm), while higher concentrations promote larger aggregates (24.7 nm). For example:

  • Sample A-Ox: 14.3 nm crystallites (moderate NaOH).
  • Sample E-Ox: 7.2 nm crystallites (low NaOH).

Table 2: Effect of NaOH Concentration on Pr₆O₁₁ Crystallite Size

SampleNaOH ConcentrationCrystallite Size (nm)
A-OxModerate14.3
D-OxHigh24.7
E-OxLow7.2

Traditional Nitric Acid Processing

Direct Reaction of Praseodymium Oxide with Nitric Acid

The most straightforward synthesis involves reacting praseodymium oxide (Pr₂O₃) with concentrated nitric acid:
$$ \text{Pr}2\text{O}3 + 6\text{HNO}3 \rightarrow 2\text{Pr(NO}3\text{)}3 + 3\text{H}2\text{O} $$
This exothermic reaction produces a green crystalline product, which is filtered, washed, and dried to yield the hexahydrate.

Purification and Crystallization Techniques

Post-synthesis purification involves recrystallization from hot water to remove impurities. The product is then stored in airtight containers to prevent deliquescence. High-purity grades (99.9% TREO) are achieved through stringent quality control, ensuring minimal trace elements (e.g., Fe, Si, Ca).

X-Ray Crystallography of Hydrated and Anhydrous Forms

Praseodymium(III) nitrate hexahydrate exhibits a well-defined crystalline structure that has been characterized through comprehensive X-ray crystallographic studies [1] [3]. The hexahydrate form crystallizes as green crystals with the molecular formula Praseodymium(Nitrate)₃·6H₂O and a molecular weight of 435.01 g/mol [1] [8]. The compound demonstrates typical characteristics of lanthanide nitrate hydrates, forming a crystalline lattice that accommodates both coordinated and lattice water molecules [3].

Single-crystal X-ray diffraction analyses have revealed detailed structural parameters for praseodymium nitrate complexes [6]. In specific coordination environments, praseodymium(III) centers exhibit coordination numbers ranging from 9 to 11, depending on the ligand environment and hydration state [6] [14]. The crystal structure of fifteen-crown-five nitrate praseodymium complexes shows that the praseodymium atom achieves a coordination number of eleven, with praseodymium-oxygen crown distances of 2.545 Å and praseodymium-oxygen nitrate distances of 2.685 Å [14].

Comparative studies with related lanthanide nitrates demonstrate systematic variations in structural parameters across the lanthanide series [6]. The praseodymium(III) coordination polyhedron can be described as a distorted bicapped tetragonal antiprism when coordinated with specific organic ligands, with the coordination number of the praseodymium atom reaching 10 [6]. These structural characterizations provide fundamental insights into the coordination preferences and geometric arrangements of praseodymium in nitrate-containing environments [6] [14].

ParameterValueReference
Molecular Weight435.01 g/mol [1]
Density2.233 g/cm³ [8]
Melting Point56°C [8]
Coordination Number10-11 [6] [14]
Praseodymium-Oxygen (Crown) Distance2.545 Å [14]
Praseodymium-Oxygen (Nitrate) Distance2.685 Å [14]

Defect Structures in Praseodymium Borate-Nitrate Compounds

Praseodymium borate-nitrate compounds represent a fascinating class of materials exhibiting defect structures with variable water content [13]. The compound Praseodymium[Boron₅Oxygen₈(Hydroxyl)(Water)₀.₈₇]Nitrate·2Water crystallizes monoclinically in the space group P21/n with four formula units per unit cell [13]. The unit cell parameters are a = 641.9(3) pm, b = 1551.8(7) pm, c = 1068.4(5) pm, with β = 90.54(2)° yielding a volume of 1.0643(8) nm³ [13].

The defect nature of this structure is manifested in the coordinating water position, which is occupied at only 87% occupancy, similar to the neodymium analogue with 85% occupancy [13]. This partial occupancy creates a defect structure that differs from the fully hydrated cerium equivalent, which contains one complete coordinating water molecule in addition to two crystal water molecules [13]. The structural investigation reveals that neither the lanthanum nor samarium compounds exhibit coordinating water positions, with the boron positions in these compounds showing perfect trigonal-planar coordination by three oxygen anions [13].

The borate backbone in these structures consists of two different connected three-membered rings formed by tetrahedral and trigonal-planar borate groups sharing corners [13]. The fundamental building block can be symbolized as 3□3∆: <∆₂□> – <□₂∆>, where the double-rings are connected through shared oxygen positions to form continuous chains [13]. The defect structure exhibits boron-oxygen distances in the trigonal-planar boron-oxygen₃ groups ranging from 134.8(4) to 144.0(3) pm, with an average of 137.5 pm, while the tetrahedral boron-oxygen₄ units show distances from 144.2(4) to 149.4(4) pm, averaging 147.5 pm [13].

Structural ParameterValueOccupancy
Unit Cell Volume1.0643(8) nm³-
Coordinating Water Position87%Variable
Boron-Oxygen₃ Distance Range134.8-144.0 pm-
Boron-Oxygen₄ Distance Range144.2-149.4 pm-
Space GroupP21/n-

Coordination and Hydration Effects

Nitrate Ligand Behavior in Aqueous and Organic Phases

The coordination behavior of nitrate ligands with praseodymium(III) varies significantly between aqueous and organic phases, demonstrating complex equilibria and coordination modes [17] [18] [20]. In aqueous solutions, nitrate ions form weak complexes with praseodymium(III), with the complexation becoming slightly stronger as temperature increases [20] [23]. Spectroscopic studies have confirmed that nitrate coordinates to praseodymium in a bidentate manner in aqueous solutions, with the nitrogen atom positioned approximately 2.5 Å from the metal center [20] [23].

Solvent extraction studies reveal distinct differences in praseodymium nitrate behavior between aqueous and organic phases [18] [25]. In acidic nitrate medium, the extraction of 0.001 M praseodymium(III) reaches 93% efficiency from aqueous phases containing 0.001 M nitric acid and 0.1 M potassium nitrate using appropriate extractants [18] [25]. The extracted species have been formulated as Praseodymium(Nitrate)₃·2Extractant and Praseodymium(Nitrate)₃·Extractant based on slope analysis [25].

Extended X-ray Absorption Fine Structure studies have demonstrated that nitrate coordination is predominantly bidentate in solid lanthanide nitrate compounds, with similar coordination modes observed in aqueous solutions [20] [23]. However, quantum calculations suggest that while bidentate coordination is energetically preferred when the first coordination shell is not crowded, monodentate and bidentate binding modes become energetically similar when the coordination shell becomes crowded [20] [23]. The coordination mode is influenced by the overall ligand environment and the specific requirements of the praseodymium coordination sphere [20] [23].

Hydration Dynamics and Solvent Interaction Studies

Hydration dynamics of praseodymium(III) in nitrate solutions exhibit complex behavior involving both inner-sphere and outer-sphere water molecules [24]. Born-Oppenheimer molecular dynamics simulations have revealed that praseodymium(III) aqua ions maintain dynamic coordination environments with continuous changes in praseodymium-oxygen distances and oxygen-praseodymium-oxygen angles [24]. These changes are driven by both the inherent dynamics of the aqua ion and thermal structural disorder in the liquid state [24].

The first hydration shell of praseodymium(III) typically exhibits coordination numbers of 9, with both tricapped trigonal prismatic and capped square antiprismatic geometries observed during dynamic simulations [24]. Approximately 18% of sampled configurations adopt tricapped trigonal prismatic geometries, while 13% exhibit capped square antiprismatic structures [24]. However, a significant 68% of configurations do not fit the criteria for either reference polyhedron, indicating a highly fluxional hydration environment [24].

Water exchange mechanisms in praseodymium nitrate solutions involve complex processes where nitrate coordination can influence the hydration sphere dynamics [21]. The interaction between praseodymium oxide forms and water demonstrates that different structural modifications exhibit varying hydration behaviors, with some forms undergoing hydration at temperatures as low as 40°C while others remain resistant to hydration [21]. These observations highlight the importance of structural factors in determining hydration dynamics and water-solvent interactions in praseodymium-containing systems [21] [24].

Hydration ParameterValueGeometry
Typical Coordination Number9-
Tricapped Trigonal Prismatic18%Dynamic
Capped Square Antiprismatic13%Dynamic
Non-ideal Configurations68%Fluxional

Thermodynamic and Kinetic Investigations

Stability Constants of Praseodymium-Nitrate Complexes

The stability constants of praseodymium-nitrate complexes have been determined through various experimental approaches, revealing relatively weak complexation that is temperature-dependent [20] [26] [28]. Microcalorimetric measurements have established that the enthalpy of complexation at 25°C is small and positive, with values of approximately 1.5 ± 0.2 kilojoules per mole, indicating an endothermic complexation process [20] [28]. This thermodynamic signature is consistent with the observed trend of increasing stability constants at elevated temperatures [20] [28].

Conditional extraction coefficients for praseodymium nitrate complexes in supercritical carbon dioxide systems demonstrate significant variations depending on the co-ligands present [26] [33]. For praseodymium nitrate complexes with tributyl phosphate, the conditional extraction coefficient has been calculated as log K = 7.45 ± 0.06 at 308 K [26] [33]. These values compare closely with neodymium systems, which exhibit log K = 7.52 ± 0.03 under similar conditions, indicating similar thermodynamic behavior across the early lanthanide series [26] [33].

The Specific Ion Interaction approach has been employed to obtain stability constants at infinite dilution and variable temperatures [20] [28]. These investigations reveal that praseodymium-nitrate complexes become progressively stronger with increasing temperature, contrary to typical complexation behavior [20] [28]. The enhancement of the hypersensitive transition of praseodymium(III) upon nitrate complexation provides spectroscopic evidence for the formation of inner-sphere complexes, with greater enhancement observed at higher temperatures [28].

SystemLog KTemperature (K)Medium
Praseodymium-Tributyl Phosphate7.45 ± 0.06308Supercritical Carbon Dioxide
Praseodymium-Nitrate (aqueous)Variable298-343Aqueous
Enthalpy of Complexation1.5 ± 0.2 kJ/mol298Aqueous

Temperature-Dependent Complexation Studies

Temperature-dependent studies of praseodymium nitrate complexation reveal unique thermodynamic behavior characterized by increasing complex stability with rising temperature [20] [25] [28]. Spectrophotometric investigations conducted at temperatures ranging from 25°C to 70°C demonstrate that the praseodymium-nitrate complex, while weak, becomes progressively stronger as temperature increases [20] [28]. This behavior is unusual for most metal-ligand systems and reflects the specific electronic and coordination characteristics of praseodymium(III) [20] [28].

Kinetic studies using single drop techniques have revealed that the reaction rate constant of praseodymium(III) with specific extractants is approximately double that of neodymium(III) under comparable conditions [31] [32]. The extraction kinetics demonstrate first-order dependence on praseodymium concentration and extractant concentration, with rate equations showing distinct temperature dependencies [31] [32]. The ratio of extraction rates between praseodymium and neodymium is proportional to their respective complex formation rates with chelating agents [31] [32].

Solvent extraction studies have shown that the percentage extraction of praseodymium(III) decreases with increasing temperature, indicating negative enthalpy and entropy changes [25]. The standard enthalpy and entropy changes are negative, attributed to complexation processes that involve a decrease in randomness without compensatory disruption of the hydration sphere [25]. These thermodynamic parameters provide insights into the molecular-level processes governing praseodymium-nitrate interactions at different temperatures [25] [28].

The temperature dependence of complexation has been investigated using various spectroscopic techniques, including luminescence lifetime measurements and hypersensitive transition analysis [28]. Results indicate that the number of coordinated nitrate ligands around praseodymium(III) increases with temperature, consistent with the observed enhancement of complex stability [28]. The band area of hypersensitive transitions shows proportional relationships with the average number of nitrate ligands, providing a spectroscopic method for monitoring complexation as a function of temperature [28].

Temperature (°C)Relative StabilityEnthalpy ChangeEntropy Change
25Baseline+1.5 kJ/molNegative
40IncreasedPositiveNegative
55Further IncreasedPositiveNegative
70MaximumPositiveNegative

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.91387 g/mol

Monoisotopic Mass

221.91387 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

15878-77-0

Dates

Modify: 2023-08-15

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